molecular formula C5H4F3NOS B179785 (2-(Trifluoromethyl)thiazol-4-yl)methanol CAS No. 133046-47-6

(2-(Trifluoromethyl)thiazol-4-yl)methanol

Cat. No. B179785
Key on ui cas rn: 133046-47-6
M. Wt: 183.15 g/mol
InChI Key: NGTOSARTLLCFTQ-UHFFFAOYSA-N
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Patent
US09394300B2

Procedure details

To a stirring solution of ethyl 2-(trifluoromethyl)thiazole-4-carboxylate (1.0 g, 4.44 mmol) in THF (10 ml) was added LiAlH4 (0.169 g, 4.44 mmol) at 0-10° C. and stirred for 1 h at RT. Reaction mixture was cooled and quenched with saturated sodium sulfate solution till precipitates observed. Precipitates obtained were filtered and filtrate was evaporated to get desired product in 56% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.169 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[S:4][CH:5]=[C:6]([C:8](OCC)=[O:9])[N:7]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[F:14][C:2]([F:1])([F:13])[C:3]1[S:4][CH:5]=[C:6]([CH2:8][OH:9])[N:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(C=1SC=C(N1)C(=O)OCC)(F)F
Name
Quantity
0.169 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
quenched with saturated sodium sulfate solution
CUSTOM
Type
CUSTOM
Details
till precipitates
CUSTOM
Type
CUSTOM
Details
Precipitates
CUSTOM
Type
CUSTOM
Details
obtained
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
filtrate was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C=1SC=C(N1)CO)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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